7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Description
7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
A study highlights the synthesis of similar compounds with 1,2,4-triazolo[4,3-a]pyrazine rings, which were tested for anticonvulsant activity against seizures in rats. Several compounds exhibited potent activity, suggesting the potential use of this class of compounds in treating seizures (Kelley et al., 1995).
Synthesis and Transformation Studies
Another research focused on the synthesis and transformation of various [1,2,4]triazine systems. This study provides insights into the chemical behavior and possible applications in synthesizing fused[1,2,4]triazine systems (Massry, 2003).
Antimicrobial Activity
Compounds containing [1,2,4]triazolo pyrimidine derivatives were synthesized and tested for their antimicrobial activity. This implies the possible use of 7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione in developing new antimicrobial agents (El-Agrody et al., 2001).
Anticancer, Anti-HIV, and Antimicrobial Applications
A study described the synthesis of triazino and triazolo[4,3-e]purine derivatives with notable in vitro anticancer, anti-HIV, and antimicrobial activities. This suggests potential applications in developing treatments for various diseases (Ashour et al., 2012).
Synthesis of Polyfused Heterocyclic Systems
Research on the synthesis of polyfused heterocyclic systems derived from similar triazolo structures highlights the potential for creating complex molecules with varied applications in medicinal chemistry (Allah, 2002).
Aromatase Inhibition Activities
The synthesis of functionalized triazolo[4,3-a]pyrimidine derivatives was studied for their aromatase inhibition activities. This research indicates the potential use of these compounds in treating diseases related to aromatase activity, like certain cancers (Gomha et al., 2015).
Spectroscopic Characterization and Antibacterial Activity
A novel pyrimidine derivative was synthesized and characterized, showing antibacterial activity. This suggests the compound's potential in developing new antibacterial drugs (Lahmidi et al., 2019).
Properties
IUPAC Name |
7-(3,4-dimethylphenyl)-2-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-4-17-6-8-18(9-7-17)14-26-22(28)25-12-11-24(21(27)20(25)23-26)19-10-5-15(2)16(3)13-19/h4-13H,1,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDFDUJHZCZWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)C=C)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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